4-methyl-2H-isoquinolin-1-one
Description
Historical Perspective and Significance of the Isoquinolinone Scaffold in Chemical Research
The isoquinoline (B145761) structural framework is a cornerstone in the field of medicinal chemistry, largely due to its prevalence in a vast number of natural products and its role as a privileged scaffold in drug development. rsc.orgnih.gov The history of isoquinolines is deeply connected to the study of alkaloids, a class of naturally occurring chemical compounds. The use of plants containing isoquinoline alkaloids for medicinal purposes dates back centuries in traditional medicine. amerigoscientific.comrsc.org The scientific journey began in earnest in the 19th century with the isolation of alkaloids such as morphine and berberine, which spurred extensive investigation into the synthesis and biological properties of isoquinoline derivatives. rsc.org
The isoquinolinone core, which is an isoquinoline derivative bearing a ketone group, is of particular importance. This scaffold is found in numerous biologically active compounds, both natural and synthetic. rsc.orgresearchgate.net Molecules containing the isoquinolinone framework have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govontosight.aiontosight.ai The inherent structural diversity and therapeutic potential of these molecules make them a significant, albeit challenging, target for synthetic organic chemists. rsc.orgnih.gov Consequently, considerable research is focused on creating efficient and innovative synthetic routes to construct and functionalize the isoquinolinone ring system, aiming to unlock new therapeutic agents. researchgate.netacs.org The ability to modify the scaffold at multiple positions allows for the precise tuning of its biological and pharmacological profiles, rendering it a highly versatile template in drug discovery. rsc.orgresearchgate.net
Structural Context and Nomenclature of 4-Methyl-2H-isoquinolin-1-one
This compound is a heterocyclic compound built upon a fused bicyclic system where a benzene (B151609) ring is fused to a pyridinone ring. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 4-methylisoquinolin-1(2H)-one. In this nomenclature, "(2H)" signifies that the nitrogen atom at position 2 is bonded to a hydrogen, creating a lactam (a cyclic amide) moiety. The "-1-one" suffix indicates the presence of a carbonyl group at the first position of the isoquinoline ring structure. The molecule is further distinguished by a methyl group substituent at the fourth carbon position.
The core isoquinolinone structure is an isomer of quinolone. The lactam functional group, in conjunction with the methyl substituent, dictates the compound's chemical reactivity, physical properties, and spatial conformation.
Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound chemsrc.com |
| CAS Number | 77077-83-9 chemsrc.com |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Solid chemicalbook.com |
Research Landscape and Academic Relevance of the Compound
In the scientific community, this compound is primarily recognized as a valuable intermediate in organic synthesis. chemicalbook.com Its structure provides a foundational building block for the elaboration of more complex substituted isoquinoline and isoquinolinone derivatives.
A significant area of research where this compound finds application is in the discovery of kinase inhibitors. For example, it serves as a precursor in the synthesis of 1-chloro-4-methylisoquinoline. chemicalbook.com This chlorinated derivative is, in turn, used to create a variety of substituted isoquinolines that have been studied for their potential to inhibit enzymes like Rho-kinase (ROCK). google.com Inhibition of Rho-kinase is a therapeutic strategy for various diseases, and a patent has cited the use of this compound in the preparation of such inhibitors. google.com
The academic relevance of this compound is thus intrinsically linked to the broader importance of the isoquinolinone scaffold in medicinal chemistry. nih.govresearchgate.net Its utility as a precursor enables researchers to systematically investigate the structure-activity relationships of novel isoquinoline-based compounds. hilarispublisher.com While direct biological profiling of this compound is not extensively documented, its role as a key synthetic intermediate solidifies its importance in the ongoing search for new pharmaceuticals derived from the isoquinoline framework.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDNWRHSMJECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507148 | |
| Record name | 4-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77077-83-9 | |
| Record name | 4-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 2h Isoquinolin 1 One and Its Derivatives
Classical Approaches in Isoquinolinone Synthesis
Traditional methods for synthesizing the isoquinoline (B145761) ring, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational. researchgate.netacs.org These approaches typically involve electrophilic aromatic substitution and are often limited to electron-rich starting materials. researchgate.net Over time, numerous modifications and multi-step sequences have been developed to broaden the scope and applicability of these classical methods.
Modifications of Established Protocols
Established protocols for isoquinolinone synthesis have been refined to overcome limitations and improve efficiency. For instance, the Pomeranz-Fritsch reaction, which involves the acid-mediated cyclization of benzalaminoacetals, has undergone extensive modifications since its discovery. acs.org One significant challenge in classical methods is the need for highly specialized starting materials. researchgate.net To address this, researchers have focused on developing new synthetic routes and modifying traditional procedures that utilize more readily available precursors. researchgate.net An example of a classical approach involves the treatment of 4-methyl-2H-isoquinolin-1-one with phosphorus oxychloride (POCl₃) to yield 1-chloro-4-methylisoquinoline, demonstrating a common transformation of the isoquinolinone core. chemicalbook.com
Multi-Step Organic Syntheses from Precursors
The synthesis of complex isoquinolones often necessitates multi-step pathways starting from simple precursors. These synthetic routes are designed to build the required molecular complexity in a controlled manner. For example, the synthesis of 6-substituted-1-(2H)-isoquinolinones can be achieved through a sequence involving the reaction of a protected 4-halobenzonitrile derivative. google.com This multi-step process highlights the strategic planning required in classical organic synthesis, where each step sets the stage for the subsequent transformation. youtube.com The preparation of isoquinolin-1(2H)-ones can also serve as a key step in a longer synthetic sequence, providing a versatile intermediate that can be further functionalized. acs.org For instance, a practical route to C1- and C4-substituted isoquinolines involves the initial preparation and subsequent activation of the isoquinolin-1(2H)-one scaffold. acs.org
Contemporary Synthetic Strategies
Modern approaches to the synthesis of this compound and its derivatives increasingly rely on transition-metal-catalyzed reactions. These methods offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance. bohrium.comresearchgate.net
Transition Metal-Catalyzed Transformations
A variety of transition metals, including rhodium, palladium, copper, nickel, and cobalt, have been employed to catalyze the formation of the isoquinolinone ring system. bohrium.comresearchgate.netmdpi.com These catalytic cycles often involve the activation of C-H or C-X (where X is a halogen) bonds, followed by annulation with an appropriate coupling partner. mdpi.com
Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolinones through C-H activation and annulation. rsc.orgacs.org These reactions typically involve the use of a directing group to guide the regioselective C-H activation of a benzamide (B126) derivative, followed by a [4+2] annulation with an alkyne or an alkyne equivalent. rsc.orgnih.gov For instance, the reaction of N-hydroxybenzamides with propargylic acetates, catalyzed by a rhodium(III) complex, provides a direct route to NH-free isoquinolinones. nih.gov This process is characterized by the sequential C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage, resulting in the formation of two new C-C/C-N bonds and the heterocyclic ring in a single operation. nih.gov
A notable feature of some rhodium-catalyzed methods is their ability to proceed under mild conditions, such as at ambient temperature, and in environmentally benign solvents like ethanol (B145695). rsc.org Furthermore, the use of inexpensive and readily available coupling partners, such as vinyl acetate (B1210297) as an acetylene (B1199291) equivalent, enhances the practicality of these methods for synthesizing 3,4-unsubstituted isoquinolin-1(2H)-ones. whiterose.ac.ukorganic-chemistry.org
Table 1: Examples of Rhodium-Catalyzed Synthesis of Isoquinolinone Derivatives
| Starting Materials | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| N-Hydroxybenzamides and Propargylic Acetates | Rh(III) catalyst | NH-Free Isoquinolinones | Moderate to excellent | nih.gov |
| Benzamides and Vinyl Acetate | Rhodium catalyst | 3,4-Unsubstituted Isoquinolin-1(2H)-ones | Not specified | whiterose.ac.uk |
| Iminopyridinium Ylides and Alkynes | Rhodium catalyst | Isoquinolone Skeleton | Not specified | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.
Palladium and copper catalysts are also extensively used in the synthesis of isoquinolinone derivatives, often through tandem or cascade reactions. nih.govorganic-chemistry.orgnih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials in a single pot.
Palladium-catalyzed reactions frequently involve a cascade cyclocarbopalladation of alkynyliodobenzamides. nih.gov For example, the reaction of N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide with phenylboronic acid in the presence of a palladium catalyst and a base like K₃PO₄ affords a tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-one. nih.gov The optimization of these reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. nih.gov Another palladium-catalyzed approach involves a domino Heck/borylation reaction of N-allylcarboxamides with bis(pinacolato)diboron (B136004) to synthesize dihydroisoquinolinone-4-methylboronic esters, which are versatile synthetic intermediates. nih.govresearchgate.net
Copper-catalyzed reactions provide a complementary approach to isoquinolinone synthesis. mdpi.com Copper(I) iodide has been used to catalyze the synthesis of 3,4-disubstituted isoquinolones from ortho-halobenzamides and alkynes. mdpi.com More complex structures, such as indeno[1,2-c]isoquinolinones, can be assembled through a multi-component reaction (MCR) followed by a copper-catalyzed annulation sequence. nih.govacs.org For instance, an Ugi four-component reaction (4CR) adduct can undergo a copper-catalyzed tandem reaction to yield highly substituted isoquinolone-4-carboxylic acids. rug.nlacs.org These methods are valued for their operational simplicity and the ability to generate molecular diversity. nih.govrug.nl
Table 2: Examples of Palladium- and Copper-Catalyzed Synthesis of Isoquinolinone Derivatives
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Palladium | Cascade Cyclocarbopalladation/Suzuki Coupling | Alkynyliodobenzamides and Arylboronic Acids | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | nih.gov |
| Palladium | Domino Heck/Borylation | N-Allylcarboxamides and Bis(pinacolato)diboron | Dihydroisoquinolinone-4-methylboronic esters | nih.gov |
| Copper(I) Iodide | Annulation | ortho-Halobenzamides and Alkynes | 3,4-Disubstituted Isoquinolinones | mdpi.com |
| Copper | Tandem Annulation | Ugi-4CR Adducts | Indeno[1,2-c]isoquinolinones | nih.govacs.org |
This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.
Platinum-Catalyzed Nitrile Hydrolysis and Cyclization
Platinum catalysts have been effectively employed in the synthesis of isoquinolin-1(2H)-one derivatives. A notable method involves the hydrative cyclization of 1,6-diynes, catalyzed by Pt(COD)Cl2, to produce functionalized cyclohexenones, which can be precursors to the isoquinolinone core. mdpi.com Another approach is the platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes, which proceeds via sp3 C-H activation. nih.gov While these methods demonstrate the utility of platinum in constructing cyclic systems, a more direct route to isoquinolin-1(2H)-ones involves the cyclization of o-alkenylbenzonitriles. Although specific examples for the synthesis of this compound via this method are not extensively documented, the general strategy is a powerful tool for accessing the isoquinolinone scaffold. For instance, a two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been reported, which involves a Suzuki cross-coupling of 2-halobenzonitriles with vinyl boronates, followed by a platinum-catalyzed nitrile hydrolysis and cyclization. rsc.org This methodology could potentially be adapted for the synthesis of 4-substituted derivatives by using appropriately substituted vinyl boronates.
Furthermore, platinum catalysts have been utilized in domino cyclization/Friedel-Crafts type transformations of N-(alkenyl)-amide-1,6-enynes to yield complex polycyclic systems. academie-sciences.fr While not a direct synthesis of simple this compound, these advanced applications highlight the versatility of platinum catalysis in constructing intricate molecular architectures containing the isoquinolinone motif.
Cobalt-Catalyzed C-H Activation
Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for the synthesis of isoquinolinones. nih.gov This approach often involves the annulation of benzamides with various coupling partners. A significant advancement in this area is the cobalt-catalyzed C-H activation and regioselective intermolecular annulation of N-(quinolin-8-yl)benzamides with allenes. rsc.org This method provides a direct route to isoquinolin-1(2H)-one scaffolds, with the potential for substitution at the 4-position depending on the allene (B1206475) used.
Researchers have also developed cobalt-catalyzed C-H activation/annulation reactions of benzamides with fluorine-containing alkynes, leading to the formation of 3- and 4-fluoroalkylated isoquinolinones. nih.gov This demonstrates the capability of cobalt catalysis to introduce substituents at the 4-position of the isoquinolinone ring. The reaction typically employs a cobalt catalyst such as Co(acac)₂·2H₂O in the presence of an oxidant and an acetate source. nih.gov
More recently, the combination of cobalt catalysis with electrochemistry has led to the development of cobaltaelectro-catalyzed C-H annulation reactions with allenes. nih.govchemrxiv.org This approach allows for the synthesis of atropochiral and P-stereogenic isoquinolinone compounds with high yields and enantioselectivities. nih.gov While a specific example for the synthesis of this compound was not detailed in the reviewed literature, the broad substrate scope and functional group tolerance of these cobalt-catalyzed methods suggest their applicability for accessing this target molecule.
Copper(II) Acetate-Catalyzed Cyclization
Copper(II) acetate has proven to be a versatile and efficient catalyst for the synthesis of isoquinolin-1(2H)-one derivatives. One common strategy involves the copper-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water. researchgate.net This method allows for the construction of the isoquinolin-1(2H)-one ring system, and the substitution pattern can be varied based on the starting materials.
Another widely used approach is the copper-catalyzed coupling-cyclization of 2-halobenzamides with terminal alkynes. researchgate.netorganic-chemistry.org For instance, CuCl₂ has been used as an inexpensive and ligand-free catalyst for this transformation, affording isoquinolin-1(2H)-one derivatives in good yields. mdpi.comresearchgate.net The reaction proceeds with high chemo- and regioselectivity. researchgate.net Furthermore, Cu(OAc)₂ has been employed in the synthesis of N-substituted-3-amino-4-cyano-isoquinoline-1(2H)-ones from the reaction of N-substituted-2-iodobenzamides with malononitrile. researchgate.net
While these copper-catalyzed methods are well-established for the synthesis of the broader class of isoquinolinones, specific examples detailing the synthesis of this compound were not prominently featured in the surveyed literature. However, the adaptability of these methods suggests that the use of appropriately substituted starting materials could lead to the desired 4-methyl derivative. For example, the reaction of a 2-halobenzamide with an alkyne bearing a methyl group at the appropriate position could potentially yield the target compound.
Organocatalytic Methodologies
Organocatalysis offers a metal-free alternative for the synthesis of chiral isoquinolinone derivatives. A significant development in this area is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govresearchgate.net This method utilizes a quinine-based squaramide organocatalyst to promote a domino aza-Henry-hemiaminalization-oxidation sequence. nih.gov
The reaction starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. The organocatalyst facilitates the initial aza-Henry reaction, establishing two adjacent stereocenters with high diastereoselectivity. Subsequent hemiaminalization and oxidation in the same pot lead to the final dihydroisoquinolinone product. This methodology has been shown to be effective for a range of substrates, including those that lead to products with substitution at the 3- and 4-positions. For instance, the synthesis of (3R,4S)-3-(4-Methylphenyl)-4-nitro-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one has been reported with moderate yield and enantioselectivity. nih.gov
Catalyst-Free Syntheses
The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of isoquinolinone derivatives, several catalyst-free approaches have been reported. These methods often rely on cascade reactions initiated by heat or microwave irradiation.
One such approach describes new cascade processes for the synthesis of 1-substituted and C-unsubstituted 3-isoquinolinones. beilstein-journals.org A Mannich-initiated cascade reaction of imines derived from 2-formylphenyl acetate with nucleophiles like nitromethane (B149229) or dimethylmalonate (B8719724) proceeds under catalyst- and solvent-free conditions to yield 1-substituted-3-isoquinolinones. beilstein-journals.org While this method focuses on 3-isoquinolinones, it highlights the potential of catalyst-free cascade reactions in this area.
Another strategy involves the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. academie-sciences.fr This reaction is believed to proceed through an intermediate hetaryl isocyanate. Although not a direct synthesis of the core isoquinolinone ring, it demonstrates a catalyst-free functionalization. Additionally, catalyst-free, one-pot, multi-component reactions under ultrasound irradiation have been developed for the synthesis of other nitrogen-containing heterocycles, showcasing a green and efficient synthetic strategy. rsc.org While a specific catalyst-free synthesis of this compound is not explicitly detailed in the reviewed literature, these examples point towards a promising direction for future research.
Electrochemical Approaches
Electrochemical synthesis has gained traction as a sustainable and powerful tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents. chim.it In the context of isoquinolinone synthesis, electrochemical methods have been developed for various derivatives.
For instance, an electrochemical intramolecular C-H/N-H functionalization has been utilized for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones. rsc.org This metal-additive- and external oxidant-free method proceeds via amidyl radicals generated through anodic oxidation. rsc.org Another approach involves the cobaltaelectro-catalyzed C-H annulation of benzamides with allenes, which allows for the atroposelective synthesis of isoquinolinones. nih.govchemrxiv.org This method demonstrates high yields and excellent enantioselectivities under galvanostatic electrolysis. nih.gov
Furthermore, electrochemical strategies have been employed for the synthesis of polycyclic isoquinolinones through the double-electrocatalytic organometallic C-H activation of amides with alkynes. rsc.org While the direct electrochemical synthesis of this compound has not been specifically reported in the reviewed literature, the versatility of these electrochemical methods suggests their potential applicability. The ability to generate reactive intermediates under mild conditions makes electrochemistry a promising avenue for the construction of the 4-methyl-substituted isoquinolinone scaffold.
Visible-Light-Mediated Cascade Reactions
Visible-light-mediated photoredox catalysis has emerged as a green and efficient strategy for the synthesis of complex organic molecules, including isoquinolinone derivatives. These reactions often proceed through radical cascade mechanisms under mild conditions.
A notable example is the metal-free, visible-light-catalyzed synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.net This method utilizes an organic dye as a photocatalyst and proceeds via a radical-mediated pathway. While this provides the 3-methyl isomer, it demonstrates the feasibility of using visible light to construct the core dihydroisoquinolinone structure with alkyl substitution.
Other visible-light-induced reactions have been developed for the synthesis of various substituted isoquinoline-1,3(2H),4H-diones and related compounds. bohrium.comresearchgate.net These methods often involve the cyclization of N-alkyl-N-methacryloyl benzamides with different radical precursors. For example, a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃, yields 4-(sulfonylmethyl)isoquinoline-1,3(2H),4H-diones. chim.it
The combination of cobalt catalysis with visible-light photoredox catalysis has also been explored to achieve [4+1] annulation and alkoxylation of benzamide derivatives. researchgate.net Although a direct visible-light-mediated synthesis of this compound was not found in the reviewed literature, the existing methods for related structures indicate the high potential of this approach for accessing the target compound.
Intramolecular C-H/N-H Functionalization Strategies
The direct functionalization of C-H and N-H bonds has emerged as a powerful and atom-economical strategy for the construction of heterocyclic systems like isoquinolinones. These methods avoid the pre-functionalization of starting materials, thus shortening synthetic sequences.
One notable metal-free approach involves the direct intramolecular C–H/N–H functionalization to construct isoquinolin-1(2H)-ones. For instance, the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), can facilitate the rapid synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones from readily available amides at room temperature. researchgate.net This type of transformation highlights the potential for creating complex polycyclic structures incorporating the isoquinolinone core. researchgate.net
Transition-metal-catalyzed C-H activation is another prominent strategy. Rhodium(III)-catalyzed C-H activation/annulation of N-methoxybenzamides with diazo compounds provides a mild and efficient route to multisubstituted isoquinolones with excellent regioselectivity. rsc.org This process involves a tandem sequence of C-H activation, cyclization, and condensation. rsc.org Similarly, cobalt-catalyzed C-H activation of N-chloroamides using alkynes as a coupling partner can yield isoquinolones at room temperature. nih.gov
While not exclusively for this compound, rhodium-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas has been shown to produce 4-methyl-substituted dihydroisoquinolones with good to excellent regioselectivity. researchgate.net This demonstrates the feasibility of introducing a methyl group at the C4-position through C-H activation techniques.
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Metal-Free C–H/N–H Functionalization | PIDA | Rapid, room temperature, forms fused polycyclic systems. | researchgate.net |
| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2 | Mild conditions, excellent regioselectivity for multisubstituted isoquinolones. | rsc.org |
| Co-Catalyzed C-H Activation | Cobalt complexes | Room temperature synthesis from N-chloroamides and alkynes. | nih.gov |
| Rh-Catalyzed C-H Functionalization | [CptRhCl2]2 | Synthesis of 4-methyl-substituted dihydroisoquinolones using propene. | researchgate.net |
Castagnoli-Cushman Reaction Derivatives
The Castagnoli-Cushman reaction (CCR) is a well-established and versatile method for synthesizing lactam-containing heterocyclic compounds, including isoquinolinone derivatives. This reaction typically involves the condensation of an imine with a cyclic anhydride.
The reaction of homophthalic anhydrides with imines is a classic example of the CCR that yields tetrahydroisoquinolonic acids. acs.org A three-component variant of the CCR, employing a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate, has been utilized to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. beilstein-journals.org While this method was reported to be unsuccessful for the direct synthesis of a 3-methyl substituted derivative using acetaldehyde (B116499) due to its volatility, it highlights the modularity of the CCR for generating diverse isoquinolinone frameworks. beilstein-journals.org
The scope of the CCR has been expanded to include the use of 3,4-dihydroisoquinolines and various anhydrides to produce benzo[a]quinolizidine systems. rsc.orgmdpi.com This demonstrates the potential for creating fused and complex derivatives starting from isoquinoline precursors. Furthermore, the synthesis of a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction has been reported for biological screening, underscoring the reaction's utility in medicinal chemistry. chemistryviews.org
| Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Classic Castagnoli-Cushman Reaction | Homophthalic anhydride, Imine | Tetrahydroisoquinolonic acids | acs.org |
| Three-Component Castagnoli-Cushman Reaction | Homophthalic anhydride, Carbonyl compound, Ammonium acetate | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | beilstein-journals.org |
| Expanded Scope Castagnoli-Cushman Reaction | 3,4-Dihydroisoquinolines, Various anhydrides | Benzo[a]quinolizidine systems | rsc.orgmdpi.com |
Regioselective and Stereoselective Synthesis of Isoquinolinone Frameworks
Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules.
Regioselectivity:
Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted dihydroisoquinolin-1(2H)-ones with excellent regioselectivity. mdpi.com This method provides a reliable way to control the substitution pattern on the isoquinolinone core. Similarly, a rhodium(III)-catalyzed regioselective synthesis of multisubstituted isoquinolones has been developed using N-methoxybenzamides and diazo compounds, affording products in good to excellent yields with high regioselectivity. rsc.org
Stereoselectivity:
An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck–Suzuki coupling reaction. rsc.org Furthermore, palladium-catalyzed cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides, followed by Suzuki–Miyaura coupling, allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org A highly stereoselective intramolecular Prins cascade process has also been employed for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4′-pyran] derivatives, showcasing another advanced strategy for controlling stereochemistry in complex isoquinoline systems. acs.org
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve efficiency.
Visible-light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes offers a sustainable, metal-free, and photocatalyst-free approach to synthesizing 3-substituted isoquinolinones. rsc.org This method is believed to proceed through an electron donor–acceptor (EDA) complex. rsc.org
The use of 3d-transition metals like cobalt, which are more abundant and less toxic than precious metals, is a key aspect of sustainable synthesis. bohrium.com The development of protocols using these catalysts for isoquinoline synthesis contributes to greener chemistry. bohrium.com
Another green approach involves a rhodium(III)-catalyzed C‒H activation and annulation of N-methoxybenzamides with vinylene carbonate in ethanol at room temperature. chemistryviews.org This method is environmentally friendly due to the use of a biomass-derived solvent under mild conditions and the avoidance of stoichiometric external oxidants. chemistryviews.org The use of recyclable catalysts, such as a homogeneous ruthenium catalyst in PEG media assisted by microwave energy, also represents a sustainable strategy for synthesizing isoquinolines and isoquinolinones. researchgate.netresearchgate.net
| Approach | Key Features | Reference |
|---|---|---|
| Visible-Light-Induced Annulation | Metal-free, photocatalyst-free, proceeds via EDA complex. | rsc.org |
| Use of 3d-Transition Metals | Abundant, low-cost, and less toxic catalysts (e.g., cobalt). | bohrium.com |
| Rh(III)-Catalyzed C‒H Activation in Ethanol | Biomass-derived solvent, mild conditions, no external oxidant. | chemistryviews.org |
| Recyclable Ruthenium Catalyst | Homogeneous catalyst in PEG media, microwave-assisted. | researchgate.netresearchgate.net |
Chemical Transformations and Derivatization of 4 Methyl 2h Isoquinolin 1 One
Nucleophilic Substitution Reactions
The isoquinoline (B145761) nucleus, including its derivatives like 4-methyl-2H-isoquinolin-1-one, is amenable to nucleophilic substitution reactions. These reactions typically occur at specific positions on the heterocyclic ring system. For instance, in isoquinoline, nucleophilic attack preferentially takes place at the C1 position. uou.ac.in The presence of activating groups can further influence the regioselectivity of these substitutions.
Derivatives of isoquinolin-1-one can be synthesized with substituents that are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. smolecule.com For example, a suitably positioned leaving group on the isoquinolinone core can be displaced by a nucleophile, such as an amine, to introduce new side chains. This strategy is pivotal in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Reduction Reactions of Carbonyl Groups
The carbonyl group at the C1 position of the this compound ring is a key site for chemical modification, particularly through reduction reactions. smolecule.com The reduction of this amide carbonyl can lead to the formation of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.
Commonly employed reducing agents for this transformation include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). byjus.comlibretexts.org LiAlH₄ is a potent reducing agent capable of reducing amides to amines, which in this case would yield a 4-methyl-1,2,3,4-tetrahydroisoquinoline. libretexts.org Sodium borohydride is a milder reducing agent and its effectiveness can depend on the specific substrate and reaction conditions. chemguide.co.uk The choice of reducing agent is critical as it can influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups within the molecule. wikipedia.org
The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate and yield the alcohol, or in the case of a complete reduction of the amide, the corresponding amine. libretexts.org
Table 1: Common Reducing Agents for Carbonyl Groups
| Reducing Agent | Abbreviation | Typical Substrates | Product from Amide |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Amine |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Typically no reaction with amides |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles | Aldehyde or Amine |
This table provides a general overview; specific outcomes can vary based on reaction conditions.
Condensation Reactions
The 4-methyl group and the active methylene (B1212753) position in the lactam ring of this compound and its derivatives can participate in various condensation reactions. These reactions are fundamental for building more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. smolecule.comacs.org
One notable example is the condensation with aldehydes or ketones to form larger, more elaborate structures. smolecule.com For instance, the Castagnoli–Cushman reaction, a three-component condensation, has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves an amine, a homophthalic anhydride, and an aldehyde or ketone, demonstrating the utility of condensation reactions in generating molecular diversity from the isoquinolinone core.
Furthermore, condensation reactions can be catalyzed by various reagents, including acids and bases, to facilitate the desired transformation. The specific conditions can be tailored to control the outcome of the reaction and favor the formation of the intended product. researchgate.net
Functional Group Interconversion and Introduction
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of molecules like this compound. lkouniv.ac.in This involves converting one functional group into another, which can be essential for achieving a target molecule's synthesis or for altering its chemical properties. vanderbilt.edu FGIs on the isoquinolinone scaffold can include oxidation, reduction, and substitution reactions. lkouniv.ac.in
For example, a hydroxyl group on the aromatic ring can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. ub.edu Conversely, a nitro group can be reduced to an amine, which can then be further functionalized. lkouniv.ac.in Halogenation of the aromatic ring is another common FGI, introducing a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ucd.ie These transformations are critical for elaborating the core structure and exploring the chemical space around it.
Exploration of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms and pathways involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. For instance, in nucleophilic substitution reactions on the isoquinoline ring system, the reaction proceeds through a specific pathway that is influenced by the electronic properties of the substrate and the nature of the nucleophile. uou.ac.in
In condensation reactions, such as the Pechmann condensation used for coumarin (B35378) synthesis, the mechanism involves a sequence of steps including electrophilic aromatic substitution, transesterification, and dehydration. researchgate.net Similarly, the mechanisms of metal-catalyzed cross-coupling reactions or multicomponent reactions like the Castagnoli-Cushman reaction have been studied to understand the role of the catalyst and the intermediates formed during the reaction. nih.govrsc.org Computational studies can also provide valuable insights into the transition states and energy profiles of these reaction pathways, aiding in the rational design of new synthetic routes and catalysts.
Preparation of Advanced Isoquinolinone Conjugates and Hybrid Systems
The chemical reactivity of the this compound scaffold allows for its incorporation into more complex molecular systems, such as conjugates and hybrid molecules. Molecular hybridization is a strategy in drug design that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. e-century.us
The functional groups on the isoquinolinone core can be used as handles to link it to other bioactive moieties. For example, an amino or carboxylic acid group on the isoquinolinone can be used to form an amide bond with another molecule. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for creating these conjugates.
The synthesis of these advanced systems often involves multi-step sequences. For example, a derivative of this compound might first be functionalized with a linker, which is then coupled to another molecular fragment. nih.gov This approach has been used to synthesize a wide range of hybrid molecules with potential applications in various fields. e-century.us
Spectroscopic and Structural Elucidation of 4 Methyl 2h Isoquinolin 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of isoquinolin-1-one derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign the specific resonances of hydrogen, carbon, and nitrogen atoms within the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. While specific spectral data for 4-methyl-2H-isoquinolin-1-one is not extensively published, analysis of its parent structures and closely related analogues, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, allows for an accurate prediction of its spectral features.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the isoquinolin-1-one core, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group at the C4 position would be expected to produce a singlet at approximately δ 2.5 ppm. The proton on the nitrogen atom (N-H) of the lactam ring would appear as a broad singlet, often in the δ 8.0-11.0 ppm range, depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for an Analogue: 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid in DMSO-d₆ nih.gov
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid OH | 13.18 | s | - |
| Aromatic H | 7.98–7.96 | m | - |
| Aromatic H | 7.41–7.38 | m | - |
| Aromatic H | 7.27–7.18 | m | - |
| Aromatic H | 7.08–7.06 | m | - |
| C3-H | 5.36 | s | - |
| C4-H | 4.18 | s | - |
| N-CH₂ | 3.96–3.91 | m | - |
| N-CH₂ | 2.49–2.45 | m | - |
| CH(CH₃)₂ | 2.06–1.99 | m | - |
| CH₃ | 0.89 | d | 6.4 |
| CH₃ | 0.85 | d | 6.4 |
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The most downfield signal in the isoquinolin-1-one structure is typically the carbonyl carbon (C-1) of the lactam, appearing around δ 160-165 ppm. Carbons of the aromatic ring resonate in the δ 120-140 ppm range. The methyl carbon (C-4 methyl) would be found in the upfield region, typically between δ 15-25 ppm.
Table 2: Representative ¹³C NMR Data for an Analogue: 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid in DMSO-d₆ nih.gov
| Carbon Assignment | Chemical Shift (δ ppm) |
| C=O (Carboxylic Acid) | 172.3 |
| C=O (Lactam C-1) | 163.6 |
| Aromatic C | 139.4 - 126.0 |
| C-3 | 61.1 |
| N-CH₂ | 52.8 |
| C-4 | 50.7 |
| CH(CH₃)₂ | 26.9 |
| CH₃ | 20.3, 20.2 |
Two-dimensional NMR experiments are essential for the definitive assignment of complex structures by revealing correlations between nuclei. nih.govresearchgate.netuchile.cl
Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a coupled spin system. wisc.edu For an isoquinolin-1-one analogue, TOCSY can be used to trace the connectivity of all protons on the benzene (B151609) ring, helping to differentiate them from other isolated proton signals.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. princeton.edusdsu.edu This provides unambiguous one-bond ¹H-¹³C correlations, for example, linking the methyl proton signals to the methyl carbon signal.
¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. However, it is often challenging due to the low natural abundance (0.37%) and negative gyromagnetic ratio of the ¹⁵N isotope, which leads to low sensitivity. youtube.comwikipedia.org Modern techniques, particularly inverse-detected 2D experiments like ¹H-¹⁵N HMBC, overcome this limitation by detecting the correlation through the more sensitive proton nucleus. researchgate.net
For this compound, the nitrogen atom is part of a lactam (an amide within a ring). The ¹⁵N chemical shift is highly sensitive to its electronic environment. In related heterocyclic systems, amide nitrogens typically resonate in a characteristic region, and ¹⁵N NMR is an effective method for investigating the structure of nitrogen-containing heterocycles. wikipedia.org
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from fragmentation patterns. chemguide.co.uk
For the isoquinolin-1-one core, a characteristic fragmentation pathway involves the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the lactam ring. mcmaster.ca Another common fragmentation in isoquinoline (B145761) alkaloids is the loss of radicals or small molecules from substituents on the ring. nih.govresearchgate.net In the case of this compound (molecular weight 159.19 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 159. Subsequent fragmentation could lead to a significant peak at m/z 131 following the loss of CO.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. researchgate.netnih.govmeasurlabs.com This technique is crucial for confirming the identity of a newly synthesized compound or an isolated natural product. For example, in the characterization of a 2-(4-bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid analogue, HR-MS confirmed its identity by matching the experimentally observed mass with the calculated mass for the protonated molecule ([M+H]⁺). The calculated mass for C₂₂H₁₇BrNO₃ was 422.0392, and the found mass was 422.0387, confirming the elemental composition. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands.
The most prominent and diagnostic peak would be from the carbonyl (C=O) group of the lactam ring, which typically appears as a strong absorption band in the range of 1650-1680 cm⁻¹. Other key absorptions include:
N-H stretch: A moderate to broad band around 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.
Aromatic C-H stretch: Sharp peaks appearing just above 3000 cm⁻¹.
Aliphatic C-H stretch: Peaks from the methyl group appearing just below 3000 cm⁻¹.
Aromatic C=C stretch: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.
Analysis of the IR spectra of related isoquinolinyl radicals provides insight into the vibrational modes of the core heterocyclic structure. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within molecules. For compounds like this compound, the UV-Vis spectrum is primarily dictated by the presence of the conjugated π-electron system of the bicyclic aromatic ring and the carbonyl group. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The key transitions observed in these systems are π→π* and n→π* transitions. masterorganicchemistry.com
The π→π* transitions, which arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally weaker in intensity and appear at longer wavelengths compared to the π→π* transitions. masterorganicchemistry.com
The solvent environment can significantly influence the absorption spectrum. Changes in solvent polarity can lead to shifts in the wavelength of maximum absorbance (λmax), a phenomenon known as solvatochromism. For instance, in indenoisoquinoline derivatives, a clear dependence of the relative absorption intensities on solvent polarity has been observed. nih.gov Similarly, protic solvents like water can engage in hydrogen bonding with the carbonyl group, which can stabilize the ground state and affect the energy of the electronic transitions, often resulting in a blue shift (hypsochromic shift) of the n→π* band. nih.gov
Table 1: UV-Vis Absorption Data for Isoquinoline and a Related Compound This table presents data for related compounds to provide context for the expected spectral properties of this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Source |
| Isoquinoline | Not Specified | 317.5 | 3.58 | nist.gov |
| Isoquinoline | Not Specified | 266.0 | 3.69 | nist.gov |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | 265.0 | 2.8 | nist.gov |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | 272.0 | 2.7 | nist.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structural properties of a molecule like this compound. nih.gov
Although the specific crystal structure of this compound has not been detailed in the available literature, analysis of the crystal structures of the parent compound, isoquinolin-1(2H)-one, and its derivatives provides a reliable model for its expected solid-state conformation. researchgate.net These structures consistently show that the isoquinolinone ring system is nearly planar. nih.govresearchgate.net
Table 2: Crystallographic Data for Isoquinolin-1(2H)-one and a Substituted Analogue This table presents crystallographic data for the parent compound and a related derivative to illustrate typical structural parameters for the isoquinolin-1-one scaffold.
| Parameter | Isoquinolin-1(2H)-one researchgate.net | 3-(3-Bromobenzyl)isoquinolin-1(2H)-one nih.gov |
| Chemical Formula | C₉H₇NO | C₁₆H₁₂BrNO |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 11.6138 (17) | 4.5858 (4) |
| b (Å) | 5.2965 (9) | 9.4976 (7) |
| c (Å) | 12.2946 (9) | 14.8296 (11) |
| α (°) | 90 | 88.698 (6) |
| β (°) | 111.745 (9) | 83.829 (6) |
| γ (°) | 90 | 86.529 (6) |
| Volume (ų) | 702.46 (17) | 640.88 (9) |
| Z | 4 | 2 |
Advanced Spectroscopic Techniques for Isomeric and Tautomeric Analysis
This compound can exist in two tautomeric forms: the lactam form (this compound) and the lactim form (4-methylisoquinolin-1-ol). The equilibrium between these two forms is a critical aspect of its chemistry. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for distinguishing between these tautomers in different states (solution, solid) and for studying the dynamics of their interconversion. nih.govresearchgate.netencyclopedia.pub
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational modes of functional groups. The lactam and lactim tautomers exhibit distinct IR spectral signatures. The lactam form is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1690 cm⁻¹. The lactim form, conversely, lacks this C=O band but displays a characteristic O-H stretching band at higher frequencies (around 3200-3600 cm⁻¹) and a C=N stretching vibration. Two-dimensional IR (2D IR) spectroscopy has emerged as a particularly powerful technique, capable of unambiguously identifying and separating the signals of coexisting tautomers in solution, even when their populations are significantly different. nih.govnih.gov By monitoring cross-peak patterns, it is possible to characterize the equilibrium and kinetics of the tautomerization process. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can effectively differentiate between the lactam and lactim forms. The chemical shifts of nuclei in close proximity to the tautomerizable sites (N2/O1 and C1) are particularly informative.
In ¹H NMR, the lactam form shows a signal for the N-H proton, the chemical shift of which can be influenced by solvent and hydrogen bonding. The lactim form, in contrast, would exhibit a signal for the O-H proton. msu.edu
In ¹³C NMR, the C1 carbon in the lactam form is a carbonyl carbon and resonates significantly downfield (typically >160 ppm). In the lactim form, this same carbon is an sp² carbon bonded to an oxygen and would resonate at a higher field (further upfield). researchgate.net Computational studies, such as those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can be used to predict the chemical shifts for each tautomer, aiding in the assignment of experimental spectra. researchgate.net Studies on the analogous 4-methylquinolin-2-one system have shown that computational results strongly favor the keto (lactam) tautomer, which is consistent with experimental vibrational and NMR data. researchgate.net
Table 3: Expected Key Spectroscopic Differences for Tautomeric Analysis
| Spectroscopic Technique | Lactam Form (this compound) | Lactim Form (4-Methylisoquinolin-1-ol) |
| IR Spectroscopy | Strong C=O stretch (~1650-1690 cm⁻¹), N-H stretch | O-H stretch (~3200-3600 cm⁻¹), C=N stretch, Absence of C=O stretch |
| ¹H NMR Spectroscopy | N-H proton signal | O-H proton signal |
| ¹³C NMR Spectroscopy | C1 signal is a carbonyl carbon (>160 ppm) | C1 signal is an sp² C-O carbon (higher field) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to calculate energies, geometries, vibrational frequencies, and various other molecular properties. DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing accurate results for a large number of organic compounds.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-methyl-2H-isoquinolin-1-one, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. While the isoquinolinone core is largely planar, rotation of the methyl group and any potential slight puckering of the heterocyclic ring would be examined. Studies on related heterocyclic systems, such as tetrahydroisoquinolines, have successfully used molecular mechanics and quantum chemical calculations to determine preferred conformations and energy barriers between them. For instance, in a study on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related quinoline derivative, DFT calculations were used to analyze the potential energy surface and identify the most stable conformers based on the rotation of substituent groups. A similar approach for this compound would clarify its preferred spatial arrangement, which is crucial for understanding its interactions with biological targets.
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis.
HOMO-LUMO Analysis : The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. In studies of various quinolinone derivatives, the HOMO-LUMO gap was calculated to understand charge transfer interactions within the molecule. For this compound, DFT calculations would map the distribution of these orbitals and quantify the energy gap, providing insight into its electronic behavior.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. Typically, red or yellow areas indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding interactions.
Table 1: Illustrative Frontier Orbital Data for an Analogous Quinolinone Compound This table presents data for a different compound to illustrate the typical output of DFT calculations.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.19 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.94 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.25 | Indicates high kinetic stability |
| Ionization Potential (I) | 6.19 | Energy required to remove an electron |
| Electron Affinity (A) | 1.94 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.12 | Resistance to change in electron distribution |
Data derived from a DFT study on a related heterocyclic compound to exemplify typical results.
DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine whether a reaction is kinetically or thermodynamically controlled.
For reactions involving the this compound scaffold, such as electrophilic substitution or functionalization, DFT simulations could predict the most likely sites of reaction and the regioselectivity. For example, quantum chemical calculations on the methylation of a 4-hydroxy-2-thioxo-quinoline derivative successfully interpreted the observed regioselectivity by analyzing the electronic structure of the anionic intermediate. These simulations help explain why one product is formed over another, a critical aspect in synthetic chemistry.
DFT can accurately predict various spectroscopic properties, which serves as a powerful tool for structure confirmation when compared with experimental data.
Vibrational Spectra (IR, Raman) : Calculations can determine the vibrational frequencies of a molecule. These theoretical frequencies are often scaled to correct for systematic errors, resulting in a predicted spectrum that closely matches experimental FT-IR and Raman spectra. This aids in the assignment of specific spectral bands to particular molecular vibrations.
NMR Spectra : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. Good agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor binding.
In a typical docking study involving this compound, the molecule would be docked into the active site of a specific protein target. The simulation would generate multiple possible binding poses, which are then scored based on binding affinity or energy. Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, docking studies on quinoline-based compounds have been used to identify potential inhibitors of targets like the Hepatitis B virus capsid protein or various kinases. Such studies on this compound could reveal its potential as an inhibitor for various enzymes or receptors.
Table 2: Example of Molecular Docking Results for an Analogous Quinoline Derivative This table shows hypothetical docking results to illustrate the data obtained from such a study.
| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Topoisomerase IIβ | Compound 2 | -8.5 | LYS7, ILE18 | Hydrogen Bond, Hydrophobic |
| Topoisomerase IIβ | Compound 3 | -9.2 | LYS7, LYS11, TRP12 | Hydrogen Bond, Pi-Alkyl |
| Topoisomerase IIβ | Compound 4 | -8.9 | VAL14, PHE15 | Hydrophobic, Pi-Pi Stacking |
Data adapted from studies on similar heterocyclic systems to demonstrate typical docking outputs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates numerical properties of a molecule, known as molecular descriptors, to its activity.
To develop a QSAR model for a series of this compound derivatives, one would first synthesize and test a set of related compounds for a specific biological activity. Then, various 2D and 3D molecular descriptors (e.g., molecular weight, logP, surface area, electronic properties) would be calculated for each compound. Statistical methods are then used to build an equation that links these descriptors to the observed activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational drug discovery, offering a dynamic picture of how a ligand, such as a derivative of this compound, interacts with a biological target at an atomic level. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of isoquinolinone derivatives, particularly in the context of cancer therapy.
Application in Targeting Protein-Protein Interactions and Enzymes:
Isoquinolin-1-one scaffolds have been identified as promising inhibitors of crucial cancer-related targets, including the MDM2-p53 protein-protein interaction and poly(ADP-ribose) polymerase (PARP) enzymes. nih.govtandfonline.com MD simulations play a pivotal role in understanding and optimizing the binding of these inhibitors.
For instance, in the development of MDM2-p53 interaction inhibitors, MD simulations are employed to study the binding of isoquinolinone derivatives to the MDM2 protein. nih.gov These simulations can reveal the stability of the inhibitor within the binding pocket and elucidate the key amino acid residues involved in the interaction. By mimicking the binding of the p53 protein's key residues (Phe19, Trp23, and Leu26), these inhibitors can disrupt the MDM2-p53 interaction, leading to the reactivation of p53's tumor-suppressing function. nih.gov Computational analyses, including MD simulations, help to confirm that the designed molecules can effectively occupy the binding pockets and maintain stable interactions. nih.gov
Similarly, for PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects, isoquinolinone derivatives have been explored. tandfonline.com MD simulations can be used to investigate the dynamic behavior of the inhibitor-protein complex. nih.gov These studies help in understanding the conformational changes in both the ligand and the protein upon binding and in calculating the binding free energies to predict the inhibitor's potency. nih.gov The insights gained from these simulations guide the rational design of more potent and selective inhibitors.
Key Findings from MD Simulations of Related Compounds:
MD simulation studies on related inhibitor-protein complexes typically yield the following key data:
| Parameter Analyzed | Information Gained | Relevance to Drug Design |
| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | A stable RMSD suggests a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Identifies key residues involved in ligand binding and protein function. |
| Hydrogen Bond Analysis | Formation and duration of hydrogen bonds between the ligand and protein. | Crucial for understanding binding affinity and specificity. |
| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimation of the binding affinity of the ligand for the protein. | Helps in ranking and prioritizing potential drug candidates. |
These computational techniques provide a detailed understanding of the molecular interactions that are essential for the efficacy of isoquinolinone-based inhibitors.
Investigations of Non-Linear Optical (NLO) Properties
The unique electronic structure of heterocyclic compounds like this compound makes them interesting candidates for applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light, which is fundamental for technologies such as optical data storage, optical computing, and frequency conversion. nih.gov
Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of organic molecules. nih.govsemanticscholar.org For isoquinoline (B145761) and its derivatives, these computational methods can elucidate the structure-property relationships that govern their NLO response. nih.gov
Theoretical Framework for NLO Properties:
The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). A large hyperpolarizability value is indicative of a strong NLO response. mdpi.com
For organic molecules, a significant NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. mdpi.com In the case of this compound, the isoquinoline core can act as an electron-accepting unit due to its electron-deficient nature and extended conjugation. nih.gov The presence of substituents, such as the methyl group, can modulate these electronic properties.
Computational Prediction of NLO Properties:
Computational studies on isoquinoline-functionalized chromophores have demonstrated their potential for NLO applications. nih.gov DFT calculations are used to optimize the molecular geometry and to compute the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with higher polarizability and a larger NLO response. nih.gov
TD-DFT calculations are then employed to determine the absorption spectra and to calculate the frequency-dependent polarizabilities and hyperpolarizabilities. These calculations provide a theoretical basis for the NLO potential of the molecule.
Key Parameters in Computational NLO Studies:
| Computational Parameter | Physical Property | Significance for NLO |
| HOMO-LUMO Energy Gap | Ease of electronic excitation | A smaller gap often leads to a larger NLO response. |
| Dipole Moment (μ) | Asymmetry of charge distribution | A large change in dipole moment upon excitation can enhance NLO properties. |
| Polarizability (α) | Linear response to an electric field | A measure of the molecule's overall electronic deformability. |
| First Hyperpolarizability (β) | Second-order NLO response | A key indicator of a material's potential for second-harmonic generation. |
| Second Hyperpolarizability (γ) | Third-order NLO response | Relevant for applications like third-harmonic generation and optical switching. |
Biological Activity and Mechanistic Investigations of 4 Methyl 2h Isoquinolin 1 One Derivatives
Enzyme Inhibition Studies
The isoquinolinone core structure has proven to be a valuable template for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this scaffold to target various enzymes, leading to the discovery of derivatives with significant therapeutic potential.
Rho-kinase Inhibition Mechanisms
Substituted 2H-isoquinolin-1-one derivatives have been identified as potent inhibitors of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating cell shape and motility. An ultra-high-throughput screening campaign led to the identification of this scaffold as a desirable starting point for developing ROCK inhibitors. Subsequent hit-to-lead optimization resulted in the discovery of potent lead compounds, demonstrating the viability of this chemical class for targeting Rho-kinase.
In a related class of isoquinoline-based inhibitors, the mechanism has been characterized as ATP-competitive. For instance, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), an isoquinolinesulfonamide derivative, is a highly selective and potent inhibitor of Rho-kinase. This selectivity is crucial for its utility as a research tool and potential therapeutic agent. The inhibitory constants (Ki) highlight its preference for Rho-kinase over other kinases such as protein kinase A (PKA) and protein kinase C (PKC).
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
|---|---|---|
| H-1152P | Rho-kinase | 1.6 nM |
| H-1152P | Protein Kinase A (PKA) | 630 nM |
| H-1152P | Protein Kinase C (PKC) | 9270 nM |
Cyclin-Dependent Kinase Inhibition
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their aberrant activity is a hallmark of cancer. Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione represent a novel class of potent and selective inhibitors of CDK4. science.gov These compounds are particularly attractive as potential antitumor agents because they selectively inhibit CDK4 over other key cell cycle kinases like CDK1 and CDK2. science.gov
Structure-activity relationship (SAR) studies have revealed key molecular features necessary for this inhibitory activity. A basic amine substituent on the aniline ring of the headpiece is essential for CDK4 inhibition. science.gov Furthermore, the potency is enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. science.gov These findings have been supported by molecular modeling, which helps to explain the binding mode, potency, and selectivity of these inhibitors. science.gov
Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibition
Tyrosyl DNA phosphodiesterase 2 (TDP2) is a critical enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. Inhibition of TDP2 is a promising strategy to enhance the efficacy of these drugs. Screening of chemical libraries identified the isoquinoline-1,3-dione scaffold as a viable chemotype for selectively inhibiting TDP2. researchgate.net
The initial hit compound from these screens, designated 43 , led to further SAR studies. This research yielded more potent analogues, with compound 64 emerging as a particularly effective inhibitor of recombinant TDP2. researchgate.net Importantly, these compounds showed no significant inhibition of the related enzyme TDP1, highlighting their selectivity. researchgate.net Further exploration of this scaffold led to the development of 4-benzylideneisoquinoline-1,3(2H, 4H)-diones, with analog 12q also demonstrating potent TDP2 inhibition. derpharmachemica.com
| Compound | Target Enzyme | IC50 |
|---|---|---|
| 64 | TDP2 (recombinant) | 1.9 µM |
| 64 | TDP2 (WCE assay) | 2.2 µM |
| 12q | TDP2 | 4.8 µM |
Dipeptidyl Peptidase DPP8/9 Inhibition
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that have emerged as potential therapeutic targets. In the search for potent and selective inhibitors, various chemical scaffolds have been explored. Research into isoquinoline and the structurally related isoindoline derivatives has shown that both can serve as C-terminal residues in inhibitors targeting these enzymes. However, isoindoline derivatives were found to be more potent DPP8 inhibitors than the corresponding isoquinoline derivatives. Structure-activity relationship studies suggest that the active site (S1 pocket) of DPP8 may be larger than that of the more commonly studied DPP-IV, which allows it to accommodate these larger C-terminal moieties. This structural feature provides a basis for designing selective inhibitors for DPP8/9.
Receptor Modulation and Agonism/Antagonism
In addition to enzyme inhibition, isoquinolinone derivatives have been developed as potent modulators of key receptors in the central nervous system. A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics. These compounds demonstrated high affinity for a range of dopamine and serotonin receptors, which are critical targets for the treatment of schizophrenia. nih.gov
Compound 13 from this series showed a particularly promising profile, with high affinity for dopamine D₂ and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors. nih.gov Crucially, it displayed low affinity for off-target receptors that are often associated with adverse side effects. nih.gov Animal behavioral studies confirmed the antipsychotic-like effects of this compound, which was shown to reverse hyperlocomotion and improve cognitive impairment in established models. nih.gov These findings highlight the potential of the isoquinolinone scaffold for developing new multi-receptor agents for treating complex neurological disorders. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 13 | Dopamine D₂ | 1.8 |
| 13 | Serotonin 5-HT₁ₐ | 1.5 |
| 13 | Serotonin 5-HT₂ₐ | 0.54 |
| 13 | Serotonin 5-HT₆ | 2.3 |
| 13 | Serotonin 5-HT₇ | 11 |
5-HT2C Receptor Modulatory Activity (e.g., PAAM)
Derivatives of the isoquinolin-1(2H)-one scaffold have emerged as significant subjects of investigation for their modulatory effects on the 5-hydroxytryptamine-2C (5-HT2C) receptor. Research has particularly focused on their potential as Positive Allosteric Modulators (PAMs) and Positive Ago-Allosteric Modulators (PAAMs). These modulators bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand serotonin binds, and potentiate the receptor's response to the agonist.
An in-silico-based approach identified 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives as potential PAAMs of the 5-HT2C receptor. Subsequent in vitro studies confirmed that many of these compounds were not only potent and selective agonists but also acted as PAAMs. Structure-activity relationship (SAR) studies revealed that isoquinolin-1(2H)-ones were generally better PAAMs than the regioisomeric isoindolin-1-ones. One particular derivative, compound 4i , was identified as a hit molecule, demonstrating potent PAAM activity for the 5-HT2C receptor with an EC50 of 1 nM. researchgate.net This compound also exhibited high selectivity, with 107-fold and 86-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. researchgate.net
Another 5-HT2C receptor PAM, VA012 , has been investigated for its potential in treating obesity. This compound was found to enhance the efficacy of serotonin at the 5-HT2C receptor in a dose-dependent manner, with an EC50 of 16 nM. mdpi.com It displayed low competition with orthosteric ligands and was selective over other 5-HT2 receptor subtypes. mdpi.com
| Compound | Activity | Receptor | EC50 | Selectivity |
| Compound 4i | PAAM | 5-HT2C | 1 nM | 107-fold over 5-HT2A, 86-fold over 5-HT2B |
| VA012 | PAM | 5-HT2C | 16 nM | Selective over other 5-HT2 subtypes |
Neurotransmitter Receptor Binding Studies
The broader class of isoquinoline and quinazolinone derivatives has been evaluated for binding affinity and modulatory activity at various neurotransmitter receptors.
One study investigated a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex. The (S)-configured derivative bearing a 2-methylphenyl substituent at position 1 and a methyl group at position 8 demonstrated the highest affinity, with a Ki value of 0.0374 µM. nih.gov This compound showed significant enantioselectivity, being nearly 90 times more potent than its (R)-enantiomer. nih.gov
In a different line of research, a library of quinazolin-4-one derivatives was synthesized and screened for activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). From this library, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171 ) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.gov This compound was selective over other group III mGlu receptors (mGlu4 and mGlu8). nih.gov
| Compound Class | Receptor Target | Key Finding | Reference Compound | Activity (Ki/IC50) |
| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | NMDA Receptor (PCP site) | High affinity and enantioselectivity | (S)-4e x HCl | 0.0374 µM (Ki) |
| Quinazolin-4-ones | mGlu7 Receptor | Selective negative allosteric modulation | ALX-171 | 6.14 µM (IC50) |
In Vitro Cytotoxicity and Antiproliferative Activity (non-clinical)
Derivatives of isoquinoline and related heterocyclic structures have been a focus of non-clinical research into their potential antiproliferative and cytotoxic effects against various cancer cell lines.
Cell Line Specificity (e.g., HepG-2 carcinoma cell)
The human hepatocellular carcinoma cell line, HepG-2, is frequently utilized in in vitro cytotoxicity screening of novel compounds. nih.gov Studies on various heterocyclic compounds have demonstrated a range of cytotoxic activities against this cell line.
For instance, a novel benzimidazole (B57391) derivative, se-182 , exhibited significant, dose-dependent cytotoxicity against HepG-2 cells with an IC50 value of 15.58 µM, which was more potent than the reference drug cisplatin (IC50 = 37.32 µM) in the same study. jksus.org
In another study, novel heterocyclic hybrid compounds of 4-aza-podophyllotoxin were synthesized and evaluated for their cytotoxic activity. The most active compound, 13k , which contains a 2-methoxypyridin-4-yl group, showed potent and selective cytotoxicity against HepG-2 cells with an IC50 value of 0.27 µM. rsc.org This was significantly more potent than the positive control, ellipticine. rsc.org Other derivatives, such as 13a (HetAr = thiophen-3-yl) and 13d (HetAr = 5-bromofuran-2-yl), also displayed high cytotoxic selectivity for HepG-2 cells. rsc.org
| Compound | Cell Line | IC50 | Comparison |
| se-182 | HepG-2 | 15.58 µM | More potent than cisplatin (37.32 µM) |
| 13k | HepG-2 | 0.27 µM | 5- to 10-fold more potent than ellipticine |
| 13a | HepG-2 | High cytotoxic selectivity | Low toxicity to normal Hek-293 cells |
| 13d | HepG-2 | High cytotoxic selectivity | Low toxicity to normal Hek-293 cells |
Antimicrobial and Antifungal Research
The isoquinoline and quinazolinone scaffolds are present in numerous compounds that have been investigated for their efficacy against a variety of microbial and fungal pathogens.
Antibacterial Efficacy
Research into the antibacterial properties of quinazolinone derivatives has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. One study reported the synthesis of 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one derivatives and their evaluation against several bacterial strains. The compounds exhibited promising activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net
Another study evaluated phenyl-substituted quinoxalines, quinazolines, and 1,5-naphthyridines for their antibacterial activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-sensitive and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Additionally, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine showed a considerable inhibitory effect against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/ml. researchgate.net
| Compound Class | Bacterial Strain(s) | Activity (MIC) |
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-ones | S. aureus, Bacillus sp., P. aeruginosa | Significant antibacterial activity |
| Phenyl-substituted quinazolines | MRSA, VRE | Evaluated for antibacterial activity |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Bacillus cereus | 4–16 µg/ml |
Antifungal Efficacy
The antifungal potential of isoquinolin-1(2H)-one derivatives has been demonstrated in studies targeting plant pathogens. A study on 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold found that their antioomycete activity against Pythium recalcitrans was superior to their antifungal activity against six other phytopathogens. rsc.org Compound I23 from this series showed the highest in vitro potency against P. recalcitrans, with an EC50 value of 14 µM, which was more potent than the commercial fungicide hymexazol (37.7 µM). rsc.org
Furthermore, various quinazolinone derivatives have been screened for their antifungal activity against human and plant pathogenic fungi. One study found that a series of newly synthesized quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Another study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives showed strong antifungal activity against ten different fungal strains, including Aspergillus fumigatus and Candida albicans. nih.gov Additionally, certain 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones were tested for their antifungal properties, with some compounds showing activity comparable to standard drugs like Furacin and Fluconazole against C. albicans. jocpr.com
| Compound Class/Derivative | Fungal Strain(s) | Activity (EC50/Concentration) |
| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Pythium recalcitrans | I23 : 14 µM (EC50) |
| Quinazolinone derivatives | 7 phytopathogenic fungi | Significant activity at 150 & 300 mg/L |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | A. fumigatus, C. albicans, others | Strong antifungal activity |
| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones | Candida albicans | Activity comparable to standard drugs |
Antioomycete Activity Against Plant Pathogens (e.g., Pythium recalcitrans)
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and evaluated for their activity against various plant pathogens. Research indicates that these compounds exhibit notable antioomycete activity, particularly against Pythium recalcitrans. mdpi.comnih.gov In a study involving 59 synthesized derivatives, the bioassay results demonstrated superior activity against P. recalcitrans compared to six other phytopathogenic fungi. mdpi.comnih.gov
One particular compound, designated as I23, demonstrated the most significant in vitro potency against P. recalcitrans, with a median effective concentration (EC50) value of 14 µM. This potency was found to be higher than that of the commercial fungicide hymexazol, which has an EC50 of 37.7 µM. mdpi.comnih.gov Furthermore, in vivo testing revealed that at a dose of 5.0 mg per pot, compound I23 achieved a preventive efficacy of 96.5%. mdpi.com The proposed mechanism of action for compound I23 involves the disruption of the biological membrane systems of the pathogen. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the importance of the C4-carboxyl group for the antioomycete activity of these derivatives. mdpi.com
| Compound | EC50 (µM) | Commercial Control (Hymexazol) EC50 (µM) |
|---|---|---|
| I23 | 14 | 37.7 |
Antiviral Activity (e.g., HIV-1 inhibitors)
The isoquinoline scaffold is a key component in the development of various antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1).
One area of investigation involves the synthesis of isoquinoline-based CXCR4 antagonists. mdpi.comnih.gov These compounds compete with the binding of CXCL12 to the CXCR4 receptor, a process crucial for HIV entry into host cells. A series of isoquinoline derivatives bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have demonstrated potent CXCR4 binding affinity and antagonism. mdpi.comnih.gov Several of these analogues, including compounds 19a–c, 19e, 20, 24a, and 24c, have shown excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM and a lack of cytotoxicity in MT4 cells. mdpi.com Compound 24c, in particular, displayed consistently low nanomolar activity across various assays, making it a promising candidate. mdpi.comnih.gov
Another approach targets the interaction between the HIV-1 Tat protein and the trans-activation response (TAR) RNA element. Four novel isoquinoline derivatives with a guanidinium or amino group-terminated side chain were synthesized for this purpose. nih.gov Their ability to bind to TAR RNA and inhibit the Tat-TAR interaction was confirmed through various assays, including a Tat-dependent HIV-1 LTR-driven CAT assay and SIV-induced syncytium evaluation. nih.gov
Furthermore, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as a novel class of HIV-1 integrase inhibitors. genome.jp This enzyme is essential for integrating the viral DNA into the host genome. genome.jp Several of these derivatives displayed low nanomolar IC50 values, comparable to the clinically used drug raltegravir. genome.jp Notably, one compound demonstrated a marked effect on both the strand transfer and 3' processing reactions catalyzed by the integrase, suggesting a novel mechanism of inhibition. genome.jp
| Compound | Anti-HIV-1 Activity (EC50) | Anti-HIV-2 Activity (EC50) | Cytotoxicity (CC50) |
|---|---|---|---|
| 19a | < 100 nM | < 100 nM | Not specified |
| 19b | < 100 nM | < 100 nM | Not specified |
| 19c | < 100 nM | < 100 nM | Not specified |
| 19e | < 100 nM | < 100 nM | Not specified |
| 20 | < 100 nM | < 100 nM | Not specified |
| 24a | < 100 nM | < 100 nM | Not specified |
| 24c | Low nM | Low nM | 31 µM |
Anti-inflammatory Investigations
Derivatives of isoquinoline have demonstrated significant anti-inflammatory properties. A study on novel isoquinoline-1-carboxamides (HSR1101~1111) evaluated their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. researchgate.net Three of these compounds, HSR1101, HSR1102, and HSR1103, showed potent suppression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without significant cytotoxicity. researchgate.net The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The anti-inflammatory and anti-migratory effects of HSR1101 are believed to be mediated through the inhibition of the MAPKs/NF-κB pathway. researchgate.net
In another study, a novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages. nih.govmdpi.com This inhibition led to a reduction in the release of TNF-α, IL-1β, and IL-6, as well as decreased expression of iNOS and COX-2. nih.govmdpi.com In animal models of endotoxemia, CYY054c was found to alleviate the upregulation of these inflammatory markers in plasma and cardiac tissue, leading to improved cardiac function. nih.govmdpi.com These findings suggest that isoquinoline derivatives like CYY054c could be potential therapeutic agents for conditions such as sepsis by modulating NF-κB-mediated inflammatory responses. nih.gov
Neuroprotective Effects and Central Nervous System Research
Isoquinoline and its derivatives have been investigated for their neuroprotective potential. One of the mechanisms identified is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme whose overactivation can lead to cellular energy failure and neuronal damage, particularly in the context of ischemia/reperfusion injury. documentsdelivered.commdpi.com
A series of newly synthesized isoquinolinone derivatives were characterized as potent PARP-1 inhibitors. documentsdelivered.com For instance, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-hydroxy and 5-methoxy derivatives exhibited submicromolar IC50 values for PARP-1 inhibition (0.45 µM, 0.39 µM, and 0.21 µM, respectively). documentsdelivered.com In in vitro models of cerebral ischemia using cultured mouse cortical cells, these PARP-1 inhibitors significantly attenuated neuronal injury when present during oxygen and glucose deprivation (OGD) and the subsequent recovery period. documentsdelivered.com A strong correlation was observed between the PARP-1 inhibitory potency of these compounds and their neuroprotective activity. documentsdelivered.com
The broader class of isoquinoline alkaloids has also been recognized for a range of pharmacological activities that contribute to neuroprotection. sapub.orgnih.govafricaresearchconnects.comnih.gov These effects are attributed to mechanisms such as inhibiting neuroinflammation, reducing oxidative stress, regulating autophagy, and maintaining intracellular calcium homeostasis. sapub.orgnih.govnih.gov For instance, some isoquinoline alkaloids have been shown to reduce the production of inflammatory mediators like TNF-α, COX-2, and iNOS. sapub.org They can also enhance the activity of antioxidant enzymes, thereby protecting nerve cells from oxidative damage. sapub.orgnih.gov
| Compound | PARP-1 Inhibition (IC50) | Neuroprotection against OGD (IC50) |
|---|---|---|
| TIQ-A | 0.45 ± 0.1 µM | 0.15 ± 0.01 µM |
| 5-hydroxy TIQ-A (Compound 11) | 0.39 ± 0.19 µM | 0.20 ± 0.05 µM |
| 5-methoxy TIQ-A (Compound 12) | 0.21 ± 0.10 µM | Not specified |
Other Investigated Biological Activities
While extensive research on the antioxidant properties of 4-methyl-2H-isoquinolin-1-one derivatives is limited, the broader class of isoquinoline alkaloids is known for its antioxidant capabilities. The antioxidant potential of these compounds is often attributed to the presence of a lone electron pair on the nitrogen atom and the presence of aromatic hydroxyl groups, which can act as radical scavengers. For example, the isoquinoline alkaloid berberine has been shown to exhibit notable antioxidant and iron-chelating activities.
Studies on structurally related quinazolin-4(3H)-one derivatives have demonstrated that the presence of hydroxyl groups on a phenyl ring attached to the main scaffold is crucial for antioxidant activity. Specifically, dihydroxy-substituted quinazolinones have shown potent radical scavenging activity. These findings in related heterocyclic systems suggest that the incorporation of phenolic moieties into the this compound scaffold could be a promising strategy for developing derivatives with significant antioxidant properties.
Direct studies on the antihyperglycemic potential of this compound derivatives are not widely available in the current literature. However, research into the broader class of isoquinoline alkaloids has revealed significant hypoglycemic effects. Berberine, a well-known isoquinoline plant alkaloid, has demonstrated multitargeted hypoglycemic action. mdpi.com Novel synthetic derivatives of tetrahydroberberine have also been shown to improve insulin sensitivity and lower fasting glucose levels in animal models. mdpi.com
Furthermore, investigations into structurally related quinazolinone and dihydroquinazolin-4(1H)-one derivatives have identified compounds with significant antihyperglycemic activity. These compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. For instance, a number of dihydroquinazolin-4(1H)-one derivatives exhibited significant inhibition of these enzymes with IC50 values in the micromolar range. The promising results from these related heterocyclic systems suggest that this compound derivatives could be a valuable scaffold for the design of novel antihyperglycemic agents.
Antiplasmodial Research
The isoquinoline scaffold is a recognized template in the development of antimalarial agents. nih.govsemanticscholar.org Research into isoquinoline derivatives has shown promising activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria.
One study focused on a series of isoquinoline-triazole derivatives, identifying compound 15 as the most active against both resistant (K1) and sensitive (3D7) strains of P. falciparum. semanticscholar.org Another investigation into isoquinoline carboxamides also noted antiplasmodial activity. nih.gov Specifically, the 2-methoxy-4-methylanilide derivative bearing an isoquinoline moiety (12a ) showed an IC50 value of 69 μM. nih.gov Interestingly, replacing the isoquinoline with a tetrahydroquinoline ring (12k ) increased the activity approximately 8-fold, suggesting that the degree of saturation in the heterocyclic ring plays a critical role in its efficacy. nih.gov
An in silico study identified 6,7-Dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione as a potential antimalarial agent through reverse molecular docking, with adenylosuccinate synthetase predicted as a likely protein target. nih.gov
Table 1: Antiplasmodial Activity of Selected Isoquinoline Derivatives
| Compound | Description | Activity (IC50) | Parasite Strain |
|---|---|---|---|
| 12a | Isoquinoline carboxamide | 69 μM | P. falciparum |
| 12k | Tetrahydroquinoline derivative | 8.8 μM | P. falciparum |
| 15 | Isoquinoline-triazole derivative | Most active in series | P. falciparum (K1 and 3D7) |
Antileishmanial Investigations
The isoquinoline framework has been identified as a promising scaffold for the development of new antileishmanial drugs. nih.gov Leishmaniasis is a parasitic disease with limited treatment options, often hampered by toxicity and emerging drug resistance. nih.gov
While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, studies on uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share a similar heterocyclic core, have been evaluated for their efficacy against visceral leishmaniasis. rsc.org One compound from this series, 5m , demonstrated significant in vivo inhibition of parasite burden in both the liver (56.2%) and spleen (61.1%) of infected mice. rsc.org Other research has focused on quinazolinone derivatives, which are isosteric to isoquinolinones, though some of these have shown poor growth inhibition, suggesting the need for structural modifications, such as including polar groups, to enhance activity. nih.gov These findings underscore the potential of isoquinolinone-based structures as a starting point for novel antileishmanial drug discovery.
Antidepressant Research
Derivatives of isoquinoline have been investigated for their potential as antidepressant agents, targeting various mechanisms within the central nervous system. researchgate.net Studies have demonstrated that these compounds can modulate key neurotransmitter systems and inhibit enzymes involved in mood regulation.
A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated, with several compounds exhibiting potent antidepressant activity. researchgate.net Some of these compounds showed selective inhibitory activity against monoamine oxidase-A (MAO-A), an important enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. researchgate.net
Another study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol found that it possesses significant antidepressant-like activity in animal models. nih.gov Neurochemical analysis revealed that this compound increased brain levels of norepinephrine, and at higher doses, also serotonin and dopamine. nih.gov Furthermore, new isoquinoline-sulfonamide analogs of aripiprazole have been developed that act as 5-HT1A agonists and 5-HT2A/5-HT7 antagonists, producing significant antidepressant effects in the forced swim test in mice. nih.govsigmaaldrich.com
Table 2: Mechanistic Targets of Isoquinoline-based Antidepressant Research
| Compound Class | Proposed Mechanism of Action |
|---|---|
| Dihydroisoquinoline-carboxamides | Monoamine Oxidase-A (MAO-A) inhibition. researchgate.net |
| Tetrahydro-isoquinolin-yl-cyclohexanol | Increased levels of norepinephrine, serotonin, and dopamine. nih.gov |
Antiplatelet Activity
Isoquinoline alkaloids have been evaluated for their effects on platelet aggregation, a key process in thrombosis. nih.govnih.gov Several of these naturally occurring compounds have demonstrated significant inhibitory activity against platelet aggregation induced by various agents like adenosine 5'-diphosphate (ADP), arachidonic acid (AA), and collagen. nih.gov
Among the tested isoquinoline alkaloids, compounds such as protopine, papaverine, and isotetrandrine have shown notable antiplatelet effects. nih.gov However, it has been observed that for many of these alkaloids, the antiplatelet effects occur at relatively high concentrations, which may not be clinically achievable. nih.gov This suggests that while the isoquinoline scaffold has potential for developing antiplatelet agents, significant structural optimization is required to enhance potency. One possible exception is bulbocapnine, which has shown promise as a biologically relevant antiplatelet molecule. nih.gov The broad class of isoquinoline alkaloids has been recognized for its potential antiplatelet activity in several reviews. nih.gov
Cholesterol-Lowering Research
The isoquinoline framework is considered a privileged structure in medicinal chemistry, with research indicating its potential across a wide spectrum of pharmacological activities, including cholesterol-lowering effects. nih.gov While specific studies focusing on this compound derivatives for this activity are not extensively detailed in the current literature, the inclusion of cholesterol-lowering properties among the bioactivities of the broader isoquinoline class points to a promising area for future investigation. nih.gov The structural diversity of isoquinoline derivatives allows for modifications that could lead to the development of potent agents for managing hyperlipidemia.
Structure-Activity Relationship (SAR) Studies
The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic targets.
Influence of Substituent Position and Nature
SAR analyses have revealed distinct patterns for various biological activities. A comprehensive review of isoquinoline derivatives highlighted that substitutions at different positions are critical for specific pharmacological actions. semanticscholar.org
Antiplasmodial/Antimalarial Activity: Substitution at the 4-position of the isoquinoline ring appears to be most prominent for antimalarial activity. semanticscholar.org In a study of isoquinoline carboxamides, saturating the isoquinoline ring to a tetrahydroquinoline significantly enhanced antiplasmodial potency. nih.gov
Anticancer Activity: For anticancer activity against human cancer cell lines, research on substituted isoquinolin-1-ones found that a 3-biphenyl-N-methylisoquinolin-1-one derivative showed the most potent effects, indicating the importance of a bulky aromatic substituent at the C-3 position. nih.gov
Antifungal/Antioomycete Activity: In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the phytopathogen Pythium recalcitrans, a three-dimensional QSAR study revealed the necessity of a carboxyl group at the C-4 position for potent activity. rsc.org
Antimicrobial Activity: For general antimicrobial effects, substitutions at both the 1 and 2-positions of the isoquinoline ring are reported to be beneficial. semanticscholar.org
These findings collectively demonstrate that the isoquinolin-1-one scaffold can be strategically modified to target a diverse range of biological processes. The position and electronic nature of substituents—whether on the nitrogen atom or at various carbon positions (C1, C3, C4)—are key determinants of the resulting compound's potency and selectivity. semanticscholar.orgnih.govrsc.org
Advanced Research Applications Beyond Therapeutic Leads
Development as Biochemical Research Tools
The isoquinoline (B145761) scaffold, a core component of 4-methyl-2H-isoquinolin-1-one, is prevalent in numerous biologically active compounds. nih.govnih.gov This has led researchers to develop derivatives of this scaffold as tools to probe and modulate the function of various enzymes and biological pathways. While research on this compound itself is specific, the broader class of isoquinolin-1-one derivatives has been instrumental in advancing biochemical understanding.
One significant area of application is in the study of enzyme inhibition. Isoquinoline derivatives have been identified as potent inhibitors of several enzymes, including:
Human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1): An enzyme implicated in diabetes and metabolic syndrome. unimi.it
Cysteine Protease Falcipain-2: A target for anti-malarial drug development. unimi.it
Phosphodiesterases (PDEs): Enzymes that regulate intracellular signaling pathways. unimi.it
The ability of these compounds to selectively inhibit specific enzymes allows researchers to dissect the roles of these enzymes in cellular processes.
Furthermore, the isoquinoline core is a key feature of Poly (ADP-ribose) polymerase (PARP) inhibitors. mdpi.com PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like those involving BRCA1/2 genes. nih.govresearchtopractice.com By using isoquinoline-based PARP inhibitors as research tools, scientists can investigate the intricacies of DNA damage response (DDR) pathways and the concept of synthetic lethality in cancer cells. researchtopractice.com
Table 1: Examples of Isoquinoline Derivatives as Biochemical Research Tools
| Compound Class | Target Enzyme/Pathway | Research Application |
|---|---|---|
| Hydroxyisoquinolines | Human 11β-hydroxysteroid dehydrogenase 1 | Study of metabolic disorders |
| Isoquinoline Derivatives | Cysteine Protease Falcipain-2 | Investigation of anti-malarial mechanisms |
| Isoquinoline Derivatives | Phosphodiesterases | Elucidation of intracellular signaling |
Application as Chemical Probes for Cellular Mechanisms
Chemical probes are small molecules used to study biological systems. The intrinsic properties of certain this compound derivatives, particularly their fluorescence, make them promising candidates for development as chemical probes to visualize and understand cellular mechanisms.
The fluorescence of isoquinoline derivatives allows for their localization within cells to be tracked using microscopy. For instance, a fluorescent isoquinoline derivative has been observed to localize within the nuclei of cells, suggesting its potential as a probe for studying nuclear processes. unimi.it This could enable researchers to investigate events such as DNA replication, transcription, and repair in real-time within living cells.
Beyond their fluorescent properties, isoquinoline derivatives have been shown to possess neuroactive properties and can influence cellular functions. Some derivatives have been observed to inhibit mitochondrial oxygen uptake, while others can affect the cellular concentration and distribution of calcium ions (Ca2+). unimi.it These activities allow them to be used as chemical probes to explore the mechanisms of neuronal signaling, mitochondrial function, and calcium-dependent cellular processes.
The development of this compound-based probes could provide more specific tools for investigating these and other cellular events, contributing to a deeper understanding of cell biology.
Role in Material Science (e.g., Fluorescent Compounds)
In the field of material science, there is a continuous search for new molecules with unique photophysical properties. Derivatives of this compound are of particular interest due to their inherent fluorescence. unimi.it
Research has shown that isoquinoline derivatives can exhibit strong deep-blue fluorescence when excited by ultraviolet (UV) light. unimi.it The specific absorption and emission wavelengths can be tuned by modifying the substituents on the isoquinoline core. unimi.it This tunability is a highly desirable feature in the design of fluorescent materials for various applications.
Table 2: Photophysical Properties of a Series of Fluorescent Isoquinoline Derivatives
| Feature | Wavelength Range |
|---|---|
| Absorption Maxima | 358 - 383 nm |
Data sourced from a study on a series of highly functionalized isoquinolines. unimi.it
The fluorescence quantum yields of these compounds, which is a measure of their emission efficiency, can be remarkably high and are also strongly influenced by the molecular structure. unimi.it This allows for the rational design of isoquinoline-based fluorophores with optimized brightness for specific applications.
The promising photophysical properties of these compounds suggest their potential use in a variety of material science applications, including:
Organic Light-Emitting Diodes (OLEDs): As blue-emitting materials, which are often a challenging component in the design of full-color displays.
Fluorescent Sensors: For the detection of specific ions or molecules.
Bio-imaging: As fluorescent labels for proteins and other biomolecules. nih.gov
The synthesis of new families of isoquinolines, such as boroisoquinolines, has further expanded the range of achievable photophysical properties, leading to compounds with large Stokes shifts (the difference between the absorption and emission maxima), which is advantageous for fluorescence imaging applications. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes to Access Underexplored Analogues
The continued exploration of the therapeutic potential of the 4-methyl-2H-isoquinolin-1-one scaffold is contingent upon the development of novel and efficient synthetic methodologies. While classical synthetic strategies for the isoquinoline (B145761) core, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational, they often present limitations in terms of substrate scope, functional group tolerance, and alignment with modern green chemistry principles. mdpi.comnih.gov Future research must therefore focus on innovative synthetic routes that provide access to a wider and more diverse range of analogues that remain underexplored.
A promising strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. This method allows for the subsequent introduction of a methyl group at the C4 position by trapping the eneamido anion intermediate with an electrophile like methyl iodide, offering a versatile route to polysubstituted isoquinolines. mdpi.commdpi.com Further diversification can be achieved by modifying work-up conditions and performing subsequent transformations. mdpi.commdpi.com
Modern synthetic approaches are increasingly moving towards more sustainable and efficient methods. mdpi.com Key areas for future exploration include:
Transition-Metal Catalysis: These methods offer powerful tools for C-H activation and cross-coupling reactions, enabling the direct functionalization of the isoquinolinone core at various positions. This can lead to the rapid assembly of complex molecular architectures that are difficult to access through traditional means. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. Developing microwave-assisted protocols, such as the radical cyclization of vinyl isonitriles, presents a metal-free and efficient avenue for creating novel isoquinolinone analogues. mdpi.com
Ultrasound-Assisted Reactions: Sonochemistry provides another green alternative for promoting chemical reactions. The development of ultrasound-assisted one-pot syntheses, for instance, could streamline the production of isoquinolin-1(2H)-one derivatives from readily available starting materials. chemdiv.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and developing flow chemistry routes for this compound and its derivatives could facilitate more efficient and reproducible library synthesis for biological screening.
By embracing these modern synthetic strategies, researchers can systematically build libraries of novel analogues, varying substituents around the this compound core to probe structure-activity relationships and discover compounds with enhanced potency and novel biological activities.
| Synthetic Approach | Key Advantages | Potential for Analogue Diversification |
| Lithiated o-tolualdehyde Imine Condensation | Versatile, allows for direct C4-methylation. mdpi.commdpi.com | High; depends on the variety of nitriles and electrophiles used. |
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance. mdpi.com | Very high; enables late-stage functionalization at multiple positions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, often metal-free. mdpi.com | High; suitable for rapid library synthesis. |
| Ultrasound-Assisted Synthesis | Environmentally friendly, efficient one-pot procedures. chemdiv.com | Moderate to high; depends on the specific reaction protocol. |
Deepening Mechanistic Understanding of Biological Activities
While the broader class of isoquinolinone derivatives is known to exhibit a wide spectrum of biological activities—including anticancer, anti-inflammatory, and enzyme inhibitory effects—the specific molecular mechanisms of action for this compound are not yet fully elucidated. mdpi.commdpi.com A critical future direction is to move beyond preliminary activity screening to a deeper, mechanistic understanding of how this compound and its analogues function at the molecular and cellular levels.
A significant area of investigation for isoquinolinone scaffolds has been their role as enzyme inhibitors. mdpi.com For example, various derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. chemdiv.comnih.gov PARP inhibitors function through a mechanism known as "synthetic lethality," where they are particularly effective against cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.comku.edu Future studies should investigate whether this compound or its derivatives can inhibit PARP or other DNA repair enzymes, and if so, determine their potency and mode of inhibition.
Another important class of enzymes targeted by isoquinoline derivatives is the Rho-kinases (ROCK), which play a role in cellular contraction, motility, and proliferation. wikipedia.org Investigating the potential of this compound analogues as ROCK inhibitors could open avenues for therapies related to cardiovascular diseases or cancer.
To achieve a deeper mechanistic understanding, future research should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets with which this compound and its active analogues interact.
Biochemical and Enzymatic Assays: Once a target is identified, detailed enzymatic assays are required to quantify the inhibitory potency (e.g., IC50 values) and to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target protein. This provides invaluable insight into the specific molecular interactions driving binding and activity, which is crucial for rational drug design.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogues to understand how modifications to the this compound scaffold affect biological activity. For instance, studies on related tetrahydroisoquinolines have shown that the nature and positioning of substituents are critical for target binding and potency. nih.gov A comprehensive SAR study would clarify the role of the 4-methyl group and other substituents in target engagement. technologynetworks.com
A thorough understanding of the molecular mechanisms will be essential for optimizing the therapeutic potential of this compound class and for identifying the most promising clinical applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful future direction for the design of novel this compound analogues. wikipedia.orgresearchoutreach.org These computational tools can process vast amounts of chemical and biological data to identify patterns, predict properties, and generate new molecular structures with desired characteristics, thereby accelerating the design-make-test-analyze cycle. nyu.edunih.gov
Future research can leverage AI and ML in several key ways:
Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on existing data for isoquinoline derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.com This in silico screening of large virtual libraries can significantly reduce the time and cost associated with discovering new active compounds. mdpi.comwikipedia.org
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical structure and bonding from large molecular databases. chemdiv.com These models can then be used to design entirely new molecules based on the this compound scaffold. technologynetworks.comwikipedia.orgreactionbiology.com This approach allows for the exploration of novel chemical space that may not be accessible through traditional medicinal chemistry intuition alone.
ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can be trained to predict these properties for novel analogues. By integrating ADMET prediction early in the design phase, researchers can filter out compounds likely to fail later in development, focusing resources on candidates with more favorable drug-like profiles.
Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for novel, computer-generated molecules. This can help bridge the gap between in silico design and practical laboratory synthesis.
By integrating these AI and ML approaches, the design of next-generation this compound analogues can become a more targeted, efficient, and data-driven process, increasing the probability of identifying potent and selective drug candidates.
Investigation of Bioisosteric Replacements within the Isoquinolinone Scaffold
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. nih.govtechnologynetworks.com The goal is to modulate the molecule's properties to enhance potency, improve selectivity, alter pharmacokinetic (ADME) profiles, reduce toxicity, or secure novel intellectual property. wikipedia.orgnih.gov A significant future research direction for this compound is the systematic investigation of bioisosteric replacements at various positions within its scaffold.
This investigation can be approached through several strategies:
Classical Bioisostere Replacement: This involves substituting atoms or groups with others from the same column of the periodic table or with similar valency. For example, the methyl group at the C4 position could be replaced with other small alkyl groups, or classical bioisosteres such as -NH2, -OH, or a halogen like -F or -Cl. nih.gov The carbonyl group of the lactam ring could be replaced with a thiocarbonyl (C=S).
Non-Classical Bioisostere Replacement: This involves substituting groups with different atomic compositions but similar steric and electronic properties. For instance, the phenyl ring of the isoquinolinone core could be replaced with various five- or six-membered heterocycles (e.g., pyridine (B92270), thiophene (B33073), pyrazole). nih.gov This can profoundly impact hydrogen bonding capabilities, metabolic stability, and solubility. reactionbiology.com Studies on related scaffolds have shown that such replacements can lead to significant changes in biological activity and pharmacokinetic properties. ku.edu
Scaffold Hopping: This more advanced strategy involves replacing the entire isoquinolinone core with a structurally distinct scaffold while preserving the essential three-dimensional arrangement of key pharmacophoric features. nih.govimmunologixlabs.com Computational tools can be used to search databases for novel scaffolds that can present the necessary functional groups in the correct orientation for target binding. bmglabtech.com This approach can lead to the discovery of entirely new chemical series with superior properties. researchoutreach.orgnyu.edu
The impact of these replacements would be evaluated through a combination of computational modeling and experimental testing. For example, a study on tetrahydroisoquinoline derivatives demonstrated that bioisosteric replacements and modifications to molecular flexibility could significantly enhance potency and selectivity for P-glycoprotein. mdpi.com By systematically exploring bioisosteric modifications, researchers can fine-tune the properties of this compound to develop optimized drug candidates.
| Type of Replacement | Example on this compound Scaffold | Potential Outcome |
| Classical Bioisostere | Replace C4-CH₃ with C4-Cl or C4-OH. | Altered electronics, polarity, and metabolic stability. |
| Non-Classical Bioisostere | Replace phenyl ring with a pyridine or thiophene ring. | Modified solubility, hydrogen bonding, and target interactions. nih.gov |
| Scaffold Hopping | Replace the isoquinolinone core with a quinazolinone or benzimidazole (B57391) scaffold. | Novel chemical space, improved ADME properties, new IP. nih.govimmunologixlabs.com |
Development of High-Throughput Screening Assays for Novel Biological Targets
To fully explore the therapeutic potential of a library of this compound analogues, the development and implementation of robust high-throughput screening (HTS) assays is essential. wikipedia.orgbmglabtech.com HTS allows for the rapid, automated testing of thousands of compounds, enabling the efficient identification of "hits" that can be advanced into lead optimization programs. chemdiv.com Future research should focus on creating a diverse portfolio of assays to uncover both expected and novel biological activities for this compound class.
Two primary screening strategies should be pursued:
Target-Based Screening: This approach involves developing assays that measure the direct interaction of compounds with a specific, known biological target (e.g., an enzyme or receptor). nih.gov Based on the known activities of related isoquinolinones, HTS assays could be developed for targets such as:
Kinases: Enzymatic assays to measure the inhibition of specific kinases implicated in cancer or inflammatory diseases.
PARP: Biochemical assays to quantify the inhibition of PARP enzyme activity, relevant for oncology.
Receptors: Cell-based reporter gene or binding assays for G-protein coupled receptors (GPCRs) or other receptors where isoquinolines have shown activity. nih.gov These assays are often biochemical in nature (e.g., measuring enzyme activity) or cell-based (e.g., using engineered cell lines that report on target engagement). reactionbiology.comimmunologixlabs.com
Cancer Cell Proliferation Assays: Screening against a panel of diverse cancer cell lines to identify compounds that selectively inhibit the growth of certain cancer types.
Anti-inflammatory Assays: Using cell-based models to measure the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6).
Antimicrobial Assays: Screening for activity against various pathogenic bacteria or fungi. mdpi.com
Neuronal Assays: Using primary neurons or differentiated stem cells to screen for compounds that promote neuronal survival or neurite outgrowth, relevant for neurodegenerative diseases.
A successful HTS campaign requires careful assay design, validation, and the use of automation to ensure reproducibility and scalability. nih.govnyu.edu By developing and employing a suite of both target-based and phenotypic high-throughput assays, researchers can efficiently screen libraries of this compound derivatives to uncover their full therapeutic potential and identify novel biological targets for future drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-2H-isoquinolin-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary methods are reported:
- Thermal Condensation : Heating diethyl malonate derivatives with N-methylaniline at 200–290°C, yielding ~93% crude product (purified via crystallization) .
- Copper-Catalyzed Cascade Reactions : Using substituted 2-halobenzamides and β-keto esters under mild conditions, offering economical and scalable advantages .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., O–H⋯O hydrogen bonds in crystal packing) .
- HPLC : Detects impurities (e.g., unreacted precursors) with C18 columns and UV detection .
Q. What are the critical steps to ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Purification : Use aqueous NaOH washes and toluene extraction to remove acidic byproducts .
- Crystallization : Ethanol recrystallization improves purity (80% recovery from crude product) .
- Documentation : Report detailed conditions (e.g., heating gradients, solvent ratios) to align with Beilstein Journal guidelines .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystallographic packing of this compound derivatives?
- Methodological Answer :
- Hydrogen Bond Analysis : In derivatives like 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, O–H⋯O bonds form linear chains along the crystallographic b-axis. Use single-crystal X-ray diffraction (SCXRD) to map bond lengths (e.g., 1.82 Å for O–H⋯O) .
- Impact on Solubility : Strong intermolecular interactions reduce solubility in nonpolar solvents, guiding solvent selection for recrystallization .
Q. What mechanistic insights support copper-catalyzed synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives?
- Methodological Answer :
- Proposed Mechanism : The reaction involves (i) oxidative addition of 2-halobenzamide to Cu(I), (ii) nucleophilic attack by β-keto ester enolate, and (iii) cyclization via intramolecular amidation .
- Application to 4-Methyl Derivatives : Modify β-keto ester substituents to introduce methyl groups at position 4, monitoring regioselectivity via LC-MS .
Q. How can computational chemistry predict reactivity in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution reactions (e.g., bromination) to predict regioselectivity at positions 3 or 8. Compare HOMO/LUMO distributions to experimental outcomes .
- Docking Studies : For bioactive derivatives, simulate binding to target enzymes (e.g., kinases) to prioritize synthetic targets .
Q. How should researchers design assays to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Use MTT assays for cytotoxicity screening (e.g., IC50 values against cancer cell lines) with positive controls (e.g., doxorubicin) .
- Target Validation : Pair biochemical assays (e.g., kinase inhibition) with structural analogs to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How can conflicting data on synthetic yields or purity be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
